
6,6-二溴青霉烷酸砜
描述
6,6-Dibromopenicillanic acid sulfone, also known as 6,6-Dibromopenicillanic acid sulfone, is a useful research compound. Its molecular formula is C8H9Br2NO5S and its molecular weight is 391.04 g/mol. The purity is usually 95%.
The exact mass of the compound 6,6-Dibromopenicillanic acid sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,6-Dibromopenicillanic acid sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dibromopenicillanic acid sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
β-内酰胺酶抑制活性
6,6-二溴青霉烷酸砜因其 β-内酰胺酶抑制活性而受到研究。该化合物通过抑制细菌产生的破坏抗生素分子的 β-内酰胺酶,在对抗抗生素耐药性方面发挥作用。例如,一项研究从 6,6-二溴青霉烷酸盐合成了 2,2-双(单取代)甲基青霉素砜,显示出对 β-内酰胺酶的显着抑制活性,从而突出了其增强抗生素功效的潜力 (Maiti et al., 1991)。类似地,其他研究集中于合成各种青霉烷酸砜衍生物,包括源自 6,6-二溴青霉烷酸的衍生物,以测试其 β-内酰胺酶抑制活性 (Vanwetswinkel et al., 1994)。
同位素效应和与 β-内酰胺酶的相互作用
研究还深入探讨了 6,6-二溴青霉烷酸砜衍生物的同位素效应。例如,一项研究发现,与大肠杆菌的 β-内酰胺酶相互作用时,6,6-二氘砜变体在水解反应和酶失活中显示出显着加速,从而深入了解该化合物与酶的相互作用机制 (Brenner & Knowles, 1981)。
合成和结构分析
几项研究探索了 6,6-二溴青霉烷酸砜及其衍生物的合成。这些研究对于开发更有效地生产这些化合物的工艺至关重要,可能导致其在科学研究中的更广泛应用。例如,一项研究描述了从 6,6-二溴青霉烷酸 S,S-二氧化物中高产率合成青霉烷酸 S,S-二氧化物,展示了生产这些化合物的有效方法 (Kapur & Fasel, 1985)。另一项研究深入了解了标记和未标记化合物的晶体结构,这对于了解它们的化学性质和相互作用至关重要 (Harrison & Hodge, 1976)。
细胞毒活性与抗肿瘤潜力
还进行了对 6,6-二溴青霉烷酸砜衍生物的细胞毒活性的研究,这对于潜在的抗肿瘤应用具有影响。例如,一项研究合成了各种衍生物并评估了它们在体外对癌细胞和正常细胞的细胞毒作用,建立了 6 位取代基的结构与肟基的顺式和反式异构与细胞毒作用之间的联系 (Vorona et al., 2009)。
安全和危害
作用机制
Target of Action
The primary target of 6,6-Dibromopenicillanic acid sulfone is the β-lactamase enzyme RTEM . This enzyme is of plasmid origin and is said to be the most widely distributed β-lactamase among the enteric gram-negative bacteria .
Mode of Action
6,6-Dibromopenicillanic acid sulfone inhibits the action of the β-lactamase enzyme RTEM .
Biochemical Pathways
It is known that the compound inhibits the β-lactamase enzyme rtem, which plays a crucial role in bacterial resistance to β-lactam antibiotics .
Result of Action
By inhibiting the β-lactamase enzyme RTEM, 6,6-Dibromopenicillanic acid sulfone prevents the hydrolysis of the lactam ring of β-lactam antibiotics, thereby preserving their antibacterial activity . This can help overcome bacterial resistance to these drugs .
生化分析
Biochemical Properties
6,6-Dibromopenicillanic Acid Sulfone is known to interact with β-lactamase enzymes . It inhibits the action of these enzymes, thereby protecting β-lactam antibiotics from hydrolytic destruction . This interaction is crucial in the biochemical reactions involving this compound.
Cellular Effects
The compound exerts its effects on various types of cells by inhibiting the action of β-lactamase enzymes . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6,6-Dibromopenicillanic Acid Sulfone involves its binding interactions with β-lactamase enzymes . It inhibits these enzymes, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Dibromopenicillanic Acid Sulfone change over time. The compound shows a 3-fold acceleration of both the hydrolysis reaction and the enzyme inactivation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It is known to interact with β-lactamase enzymes , but further information on other enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently limited.
属性
IUPAC Name |
(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBRGUNKNPEKM-BBIVZNJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227466 | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76646-91-8 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6-dibromo-3,3-dimethyl-7-oxo-, 4,4-dioxide, (2S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76646-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076646918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6-DIBROMOPENICILLANIC ACID SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KI73KUS8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can IR spectroscopy be used to differentiate between 6,6-Dibromopenicillanic Acid S,S-Dioxide and its related compound, 6,6-Dibromopenicillanic Acid S-Oxide?
A1: Yes, IR spectroscopy can differentiate between these two compounds. The paper "Determination of 6,6-Dibromopenicillanic Acid S,S-Dioxide (Ia) and 6,6-Dibromopenicillanic Acid S-Oxide (Ib) in Mixture by IR Spectroscopy." [] specifically focuses on this topic. The research likely highlights unique spectral signatures for each compound, allowing for their identification and quantification in mixtures.
Q2: Are there alternative methods for debrominating 6,6-Dibromopenicillanic Acid S,S-Dioxide?
A2: The paper "PRELIMINARY COMPARISON BETWEEN DEBROMINATION METHODS OF 6,6-DIBROMOPENICILLANIC ACID S,S-DIOXIDE" [] directly addresses this question. While the abstract doesn't provide specifics, the research likely investigates and compares different debromination methods, exploring their efficiency, selectivity, and potential advantages or disadvantages.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


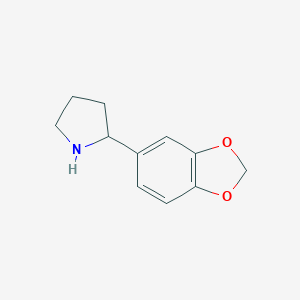
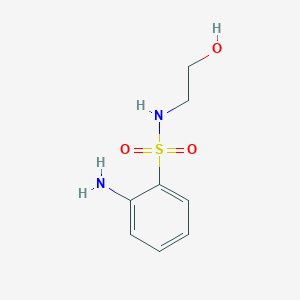
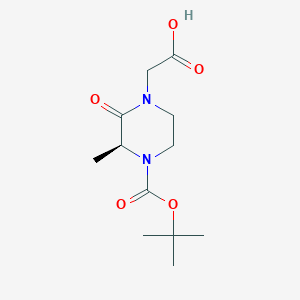
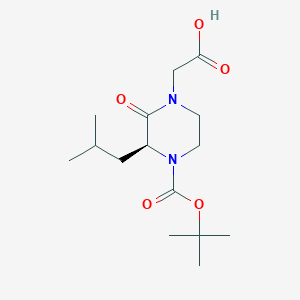
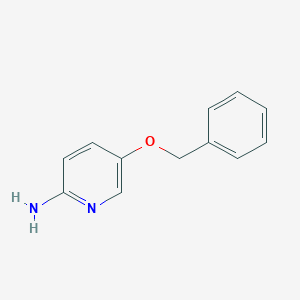

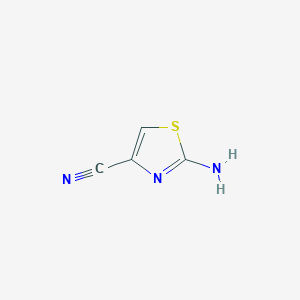
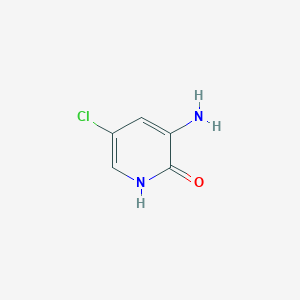
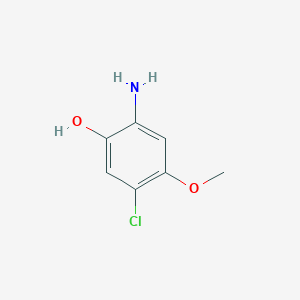
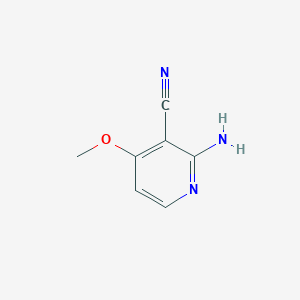

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)


